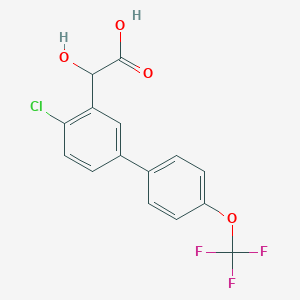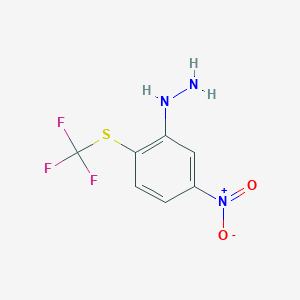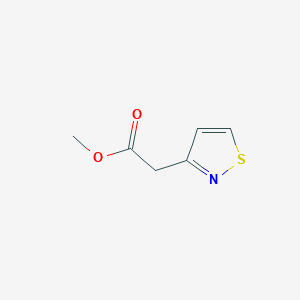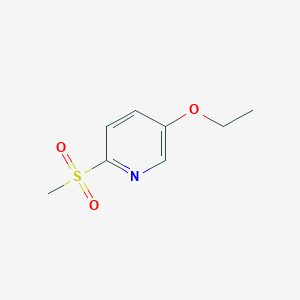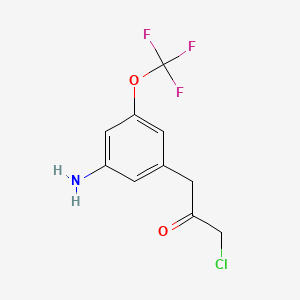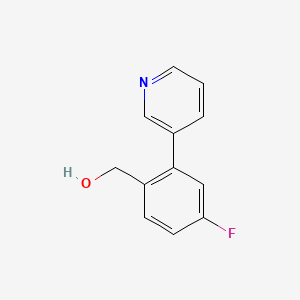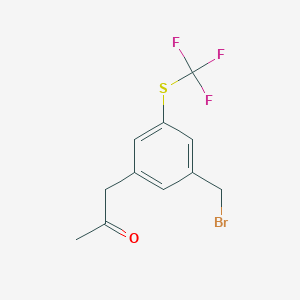
2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with phenyl, sulfanyl, and dicarbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile typically involves a multi-step process. One common method involves the reaction of an aldehyde with malononitrile and a substituted cyanoacetamide in the presence of a base such as piperidine . This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
作用機序
The mechanism of action of 2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles
- 6-Amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles
- 2-Oxo-4-(perfluoroethyl)-1,2-dihydropyridine-3,5-dicarbonitriles
Uniqueness
2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
102423-76-7 |
|---|---|
分子式 |
C13H7N3OS |
分子量 |
253.28 g/mol |
IUPAC名 |
2-oxo-4-phenyl-6-sulfanyl-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H7N3OS/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)16-12(9)17/h1-5H,(H2,16,17,18) |
InChIキー |
CGHAJZFWTFXRCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)S)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


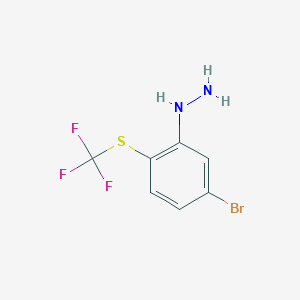
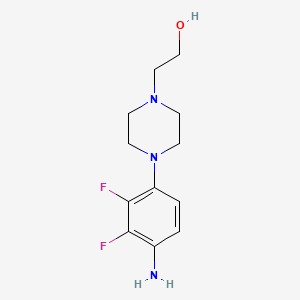
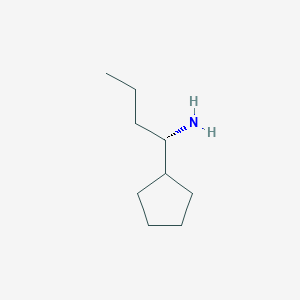
![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)
